An In-Depth Technical Guide to (3-benzylphenyl)boronic acid: Structure, Properties, and Applications
An In-Depth Technical Guide to (3-benzylphenyl)boronic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-benzylphenyl)boronic acid is a synthetic organoboron compound that holds significant interest within the fields of organic chemistry and medicinal chemistry. Its unique structural features, combining a phenylboronic acid moiety with a benzyl group, make it a valuable building block for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and key applications of (3-benzylphenyl)boronic acid, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols for its synthesis and utilization in Suzuki-Miyaura coupling are also presented.
Structure and Core Properties
(3-benzylphenyl)boronic acid possesses a central phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 3-position and a benzyl group (-CH₂C₆H₅) at the meta-position. This arrangement imparts a unique combination of reactivity and steric influence, making it a versatile reagent in organic synthesis.
Chemical Structure:
Table 1: Physicochemical Properties of (3-benzylphenyl)boronic acid and Related Compounds
| Property | (3-benzylphenyl)boronic acid | 3-(Benzyloxy)phenylboronic acid | Reference |
| CAS Number | 173394-24-6 | 156682-54-1 | [1] |
| Molecular Formula | C₁₃H₁₃BO₂ | C₁₃H₁₃BO₃ | [1] |
| Molecular Weight | 212.05 g/mol | 228.05 g/mol | [1] |
| Melting Point | Not available | 125-130 °C | [2] |
| Appearance | White to off-white solid (predicted) | Crystalline powder | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | Soluble in ether and methanol | [3] |
Synthesis and Reactivity
The synthesis of (3-benzylphenyl)boronic acid can be achieved through several established methods for the preparation of arylboronic acids. A common approach involves the reaction of a Grignard reagent, formed from 3-benzylbromobenzene, with a trialkyl borate followed by acidic hydrolysis.
Experimental Protocol: Synthesis of (3-benzylphenyl)boronic acid
This protocol is a general procedure adapted for the synthesis of (3-benzylphenyl)boronic acid.
Materials:
-
3-Benzylbromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings under an inert atmosphere. Add a solution of 3-benzylbromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. To this, add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M HCl. Stir vigorously for 1-2 hours until a clear aqueous layer is formed.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude (3-benzylphenyl)boronic acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes).
Figure 1: General workflow for the synthesis of (3-benzylphenyl)boronic acid.
The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of (3-benzylphenyl)boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and related structures that are prevalent in many pharmaceutical compounds.[4][5]
Experimental Protocol: Suzuki-Miyaura Coupling of (3-benzylphenyl)boronic acid with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
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(3-benzylphenyl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for aqueous base solutions)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add (3-benzylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Solvent Addition: Add the degassed solvent and, if using an aqueous base, degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6][7]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
While specific biological activities for (3-benzylphenyl)boronic acid itself are not extensively documented in publicly available literature, the broader class of boronic acids has emerged as a significant pharmacophore in modern drug design.[8][9] The boronic acid moiety can act as a transition-state analog inhibitor of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue.[10]
The benzyl group in (3-benzylphenyl)boronic acid provides a lipophilic handle that can be tailored to interact with specific hydrophobic pockets within a biological target. This makes it a valuable scaffold for the design of inhibitors for a range of enzymes where such interactions are crucial for binding affinity and selectivity.
Potential Therapeutic Areas:
-
Oncology: Phenylboronic acid derivatives have been investigated for their antiproliferative activity in various cancer cell lines.[11][12][13] The mechanism of action can involve the induction of apoptosis and cell cycle arrest.[12][13] The structural motif of (3-benzylphenyl)boronic acid could be explored for the development of novel anticancer agents.
-
Infectious Diseases: Boronic acids have shown promise as inhibitors of bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.[14] The development of novel boronic acid-based inhibitors is a key strategy to combat resistant bacterial infections.
-
Neurological Disorders: Research into boronic acid derivatives for neurological conditions is an emerging area. Their ability to interact with specific enzymes or receptors in the central nervous system is being explored.
Figure 3: Logical relationship for the potential mechanism of action in drug design.
Safety and Handling
Table 2: General Safety and Handling Precautions
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. |
| Handling | Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. |
| Storage | Store in a cool, dry place away from moisture and oxidizing agents. Keep container tightly closed. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
(3-benzylphenyl)boronic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. While its direct biological applications are yet to be fully elucidated, its structural features make it an attractive scaffold for the design of novel therapeutic agents, particularly enzyme inhibitors. Further research into the biological activity of derivatives of (3-benzylphenyl)boronic acid is warranted to explore its full potential in drug discovery and development. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for researchers in the chemical and pharmaceutical sciences.
References
- 1. (3-Benzylphenyl)boronic acid, CasNo.173394-24-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology - phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
